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Compound of Interest

Compound Name:
1-[(2-

bromophenoxy)acetyl]piperidine

Cat. No.: B5659959 Get Quote

Chemical Identity & Structural Architecture
This compound represents a privileged scaffold in drug discovery, combining a lipophilic

piperidine ring with an electron-rich bromophenoxy moiety via a flexible acetyl linker.[1] The

ortho-bromo substituent introduces specific steric constraints and halogen-bonding potential

that differentiate it from its para-substituted analogs.[1]

Parameter Technical Specification

IUPAC Name 1-[2-(2-Bromophenoxy)acetyl]piperidine

Molecular Formula C₁₃H₁₆BrNO₂

Molecular Weight 298.18 g/mol

SMILES BrC1=CC=CC=C1OCC(=O)N2CCCCC2

Component CAS

Acid Precursor: 1878-67-7 (2-

Bromophenoxyacetic acid)Amine Precursor:

110-89-4 (Piperidine)

Key Moiety
Phenoxyacetamide (Linker), Piperidine

(Headgroup), o-Bromoaryl (Tail)
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The ortho-bromo group forces the phenoxy ring out of planarity relative to the acetyl linker due

to steric repulsion with the ether oxygen lone pairs. This "twisted" conformation is critical for

binding selectivity in protein pockets, preventing the flat stacking interactions seen in non-

halogenated analogs.[1]

Physicochemical Profile (Calculated)
These parameters dictate the compound's behavior in biological assays and formulation.

Property Value / Prediction Implication for Drug Design

cLogP 2.6 – 2.9
Moderate lipophilicity; likely

CNS penetrant.[1]

TPSA 29.5 Å²
High membrane permeability

(Rule of 5 compliant).[1]

H-Bond Donors 0

Acts purely as an H-bond

acceptor (Amide C=O, Ether

O).[1]

H-Bond Acceptors 2
Key interaction points for

serine/threonine residues.[1]

Rotatable Bonds 3
Flexible linker allows induced-

fit binding.[1]

Solubility
Low (Water); High (DMSO,

DCM)

Requires organic co-solvents

(DMSO) for bio-assays.

Synthetic Methodologies
Two primary routes exist for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine. Route B

is generally preferred for high-throughput library generation due to the commercial availability

of the chloroacetyl intermediate.[1]

Reaction Scheme (Graphviz)
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Route A: Direct Amidation

Route B: Alkylation (Preferred)
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Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) pathways.

Detailed Protocol: Route B (Williamson Ether Synthesis)
This method avoids the potential for side reactions associated with activating the bulky 2-

bromophenoxyacetic acid.

Reagents:

2-Bromophenol (1.0 eq)

2-Chloro-1-(piperidin-1-yl)ethanone (1.1 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

Potassium Iodide (KI, 0.1 eq, catalytic)

Solvent: Acetone or Acetonitrile (MeCN)
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Step-by-Step Workflow:

Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous

K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 15 minutes to generate

the phenoxide anion.

Alkylation: Add 2-chloro-1-(piperidin-1-yl)ethanone (11 mmol) and catalytic KI. The KI

facilitates the Finkelstein exchange in situ, generating the more reactive iodo-species.[1]

Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile

phase: Hexane/EtOAc 3:1).[1]

Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted

phenol) and brine. Dry over MgSO₄.[1] If necessary, purify via silica gel column

chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

Medicinal Chemistry Applications
The phenoxyacetyl-piperidine motif is a versatile pharmacophore found in several bioactive

classes.

A. Analgesic & Anti-Inflammatory Agents
Derivatives of phenoxyacetic acid are established COX inhibitors.[1] The piperidine amide

modification improves lipophilicity and blood-brain barrier (BBB) penetration compared to the

free acid.

Mechanism: The phenoxy moiety mimics the arachidonic acid backbone, while the ortho-

bromo group can occupy hydrophobic pockets in COX-1/COX-2 enzymes, potentially

enhancing selectivity.[1]

B. Receptor Modulation (Sigma & Histamine)
Piperidine-linked aromatics are classic ligands for Sigma-1 (

) and Histamine H3 receptors.[1][2]
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Pharmacophore Alignment: The basic nitrogen of the piperidine (at physiological pH, though

reduced in amide form, the ethyl amine analog is the primary target here) serves as a cation-

pi interaction site. In the amide form described here, the molecule often acts as a neutral

allosteric modulator or a prodrug precursor.[1]

C. Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "fragment" for screening libraries:

Ligand Efficiency (LE): High.[1]

Synthetic Tractability: The bromine atom provides a handle for further diversification (e.g.,

Suzuki-Miyaura coupling) to expand the library into bi-aryl systems.

Spectroscopic Characterization (Expected)
To validate the synthesis, the following spectral signatures should be observed:

¹H-NMR (CDCl₃, 400 MHz):

δ 6.8 – 7.6 ppm: Multiplets (4H, Ar-H).[1] Look for the downfield shift of the proton ortho to

the ether linkage.[1]

δ 4.7 ppm: Singlet (2H, -O-CH₂-CO-). This peak is diagnostic for the phenoxyacetyl linker.

[1]

δ 3.4 – 3.6 ppm: Broad multiplets (4H, piperidine N-CH₂).[1]

δ 1.5 – 1.7 ppm: Multiplets (6H, piperidine C-CH₂-C).[1]

MS (ESI):

[M+H]⁺: Peaks at m/z 298 and 300 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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